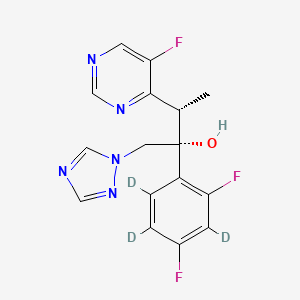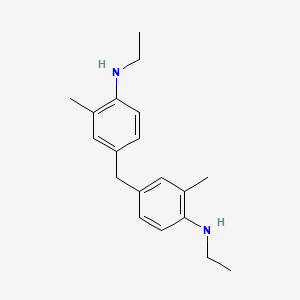
4,4'-Methylenebis(N-ethyl-2-methylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(N-ethyl-2-methylaniline) is an aromatic diamine compound known for its versatility in various industrial applications. It is primarily used as a curing agent for polyurethane and epoxy resins, providing enhanced mechanical properties and chemical resistance to the final products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-ethyl-2-methylaniline) typically involves the reaction of 2-ethyl-6-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two aniline molecules, resulting in the desired compound .
Industrial Production Methods
Industrial production of 4,4’-Methylenebis(N-ethyl-2-methylaniline) follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the methylene bridge and minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(N-ethyl-2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(N-ethyl-2-methylaniline) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(N-ethyl-2-methylaniline) involves its ability to form cross-links between polymer chains. This cross-linking enhances the mechanical properties and chemical resistance of the final products. The compound interacts with the polymer matrix through hydrogen bonding and van der Waals forces, leading to improved material performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(2-methylaniline)
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Methylenebis(2-ethyl-6-methylaniline)
Uniqueness
4,4’-Methylenebis(N-ethyl-2-methylaniline) is unique due to its specific combination of ethyl and methylaniline groups, which provide a balance of mechanical strength and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
3003-95-0 |
|---|---|
Molekularformel |
C19H26N2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N-ethyl-4-[[4-(ethylamino)-3-methylphenyl]methyl]-2-methylaniline |
InChI |
InChI=1S/C19H26N2/c1-5-20-18-9-7-16(11-14(18)3)13-17-8-10-19(21-6-2)15(4)12-17/h7-12,20-21H,5-6,13H2,1-4H3 |
InChI-Schlüssel |
LELNERYBQGXVST-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)
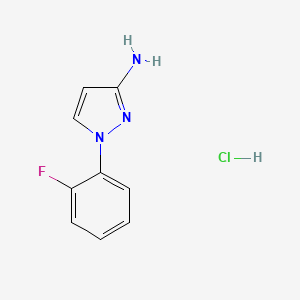
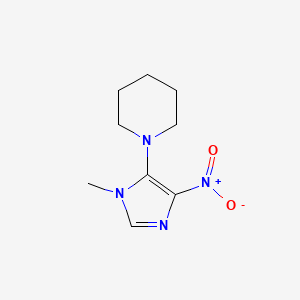
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)

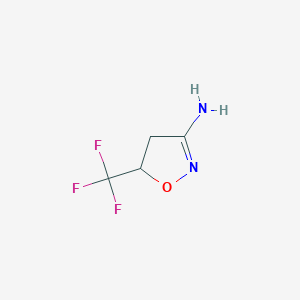
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
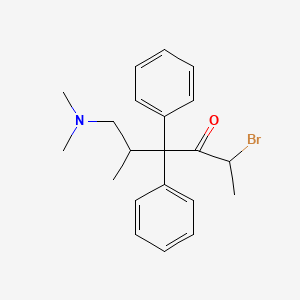
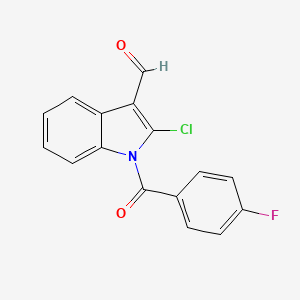
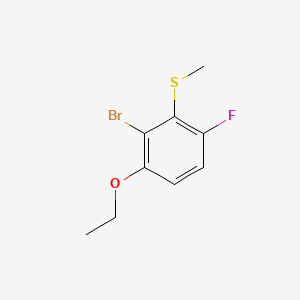
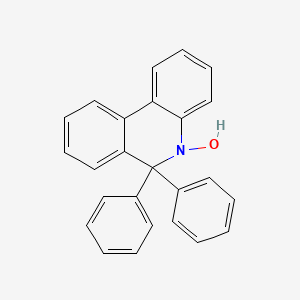
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
